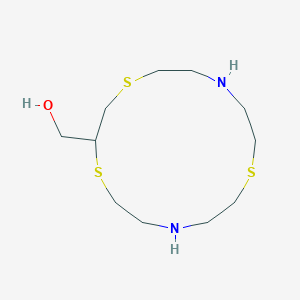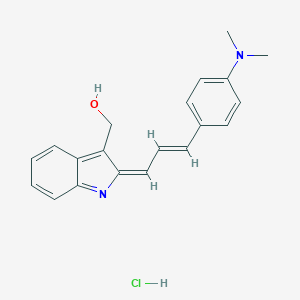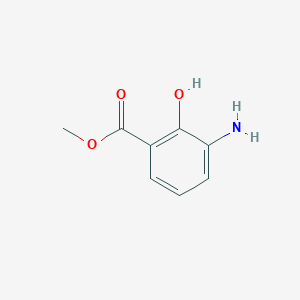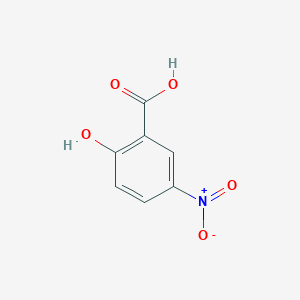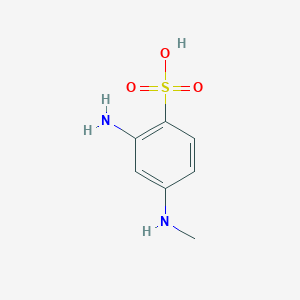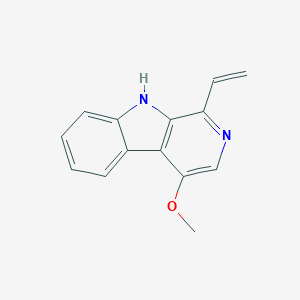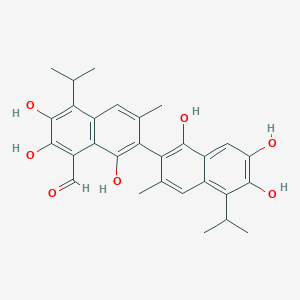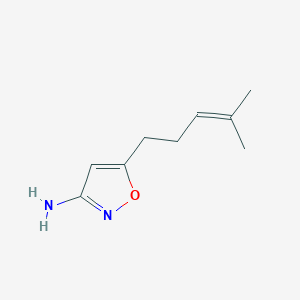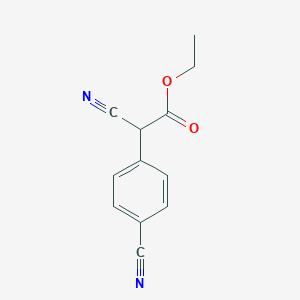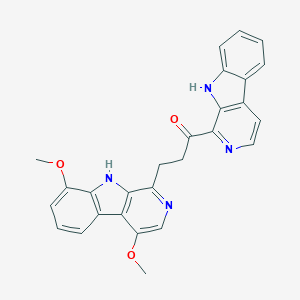
Picrasidine A
Vue d'ensemble
Description
Picrasidine A is a naturally occurring β-carboline alkaloid isolated from the plant Picrasma quassioides. This compound is part of a larger family of alkaloids known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical structure.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: Picrasidine A exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Its anticancer properties have been demonstrated in various studies, showing potential as a chemotherapeutic agent.
Industry: The compound’s unique structure and biological activities make it a valuable target for the development of new drugs and therapeutic agents.
Mécanisme D'action
Target of Action
Picrasidine A, like other picrasidines, primarily targets cancer cells, particularly Head and Neck Squamous Cell Carcinoma (HNSCC) cells . It interacts with several molecular targets within these cells, including E-cadherin, ZO-1, beta-catenin, Snail, and the serine protease KLK-10 . These targets play crucial roles in cell motility, migration, and invasion, which are key processes in cancer metastasis .
Mode of Action
This compound interacts with its targets to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a critical step in cancer metastasis . Specifically, it upregulates E-cadherin and ZO-1 and downregulates beta-catenin and Snail . Moreover, this compound reduces the expression of the serine protease KLK-10 . At the signaling level, the compound reduces the phosphorylation of ERK , a key protein in the MAPK signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK signaling pathway . By reducing the phosphorylation of ERK, this compound disrupts this pathway, thereby inhibiting HNSCC metastasis . The compound also affects the EMT process, a critical pathway in cancer metastasis .
Result of Action
The primary result of this compound’s action is the significant inhibition of HNSCC cell motility, migration, and invasion . This is achieved through its interaction with various molecular targets and its disruption of key biochemical pathways . Ultimately, these actions collectively facilitate the inhibition of HNSCC metastasis .
Analyse Biochimique
Biochemical Properties
Related compounds such as Picrasidine J and Picrasidine S have shown significant interactions with various biomolecules . For instance, Picrasidine J has been found to interact with enzymes and proteins involved in cell motility, migration, and invasion .
Cellular Effects
Studies on related compounds like Picrasidine S have shown that it can induce cellular immune responses, enhancing both humoral and cellular immune responses .
Molecular Mechanism
Picrasidine S has been found to induce the activation of the cGAS-IFN-I pathway, leading to an enhanced T cell response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Picrasidine A involves several steps, starting from commercially available precursors. One common synthetic route includes the formation of the β-carboline core through a Pictet-Spengler reaction, followed by various functional group modifications to achieve the final structure. The reaction conditions typically involve acidic or basic catalysts, depending on the specific steps involved.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized synthetic routes. These methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Picrasidine A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: Reduction reactions can modify the β-carboline core, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions, particularly at the nitrogen atom of the β-carboline ring, can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles, including amines and halides, are used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are often studied for their enhanced or altered therapeutic properties.
Comparaison Avec Des Composés Similaires
- Picrasidine J
- Picrasidine S
- Picrasidine R
- Dehydrocrenatine
- Kumudine D
Propriétés
IUPAC Name |
3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXRROCBIUJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of Picrasidine A compared to other bis-β-carboline alkaloids?
A1: this compound is the first reported bis-β-carboline alkaloid possessing a novel cyclobutane moiety. []
Q2: What is the source of this compound?
A2: this compound, along with other quassidines and picrasidine C, has been isolated from the stems of Picrasma quassioides. []
Q3: Has this compound shown any promising biological activity?
A3: While this compound was evaluated for anti-inflammatory activity, it only exhibited weak effects. []
Q4: Were other quassidines isolated alongside this compound? If so, what are their structural differences?
A4: Yes, Quassidines B, C, and D were also isolated from Picrasma quassioides alongside this compound. These compounds differ in the substituents and linkages present on their core bis-β-carboline structures. []
Q5: What is the proposed biosynthetic pathway for this compound and other related alkaloids?
A5: A potential biosynthetic pathway for this compound and other related alkaloids has been proposed, suggesting they originate from simpler β-carboline precursors. []
Q6: How was the structure of this compound confirmed?
A6: The structure of this compound was determined using a combination of 1D and 2D NMR spectroscopy and X-ray diffraction data. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


